molecular formula C24H26ClN3O4S B2481898 N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide CAS No. 450340-99-5

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide

Cat. No.: B2481898
CAS No.: 450340-99-5
M. Wt: 488
InChI Key: KEGJXNVDBWGFKI-UHFFFAOYSA-N
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Description

This compound belongs to the thienopyrazole-carboxamide class, characterized by a fused thiophene-pyrazole core substituted with a 3-chlorophenyl group at position 2 and a 3,4,5-triethoxybenzamide moiety at position 2. Its structure combines electron-withdrawing (chlorophenyl) and electron-donating (triethoxy) groups, which may influence physicochemical properties such as solubility, stability, and biological interactions.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4S/c1-4-30-20-10-15(11-21(31-5-2)22(20)32-6-3)24(29)26-23-18-13-33-14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGJXNVDBWGFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl and triethoxybenzamide groups. Key steps include:

    Formation of Thieno[3,4-c]pyrazole Core: This involves cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of Triethoxybenzamide: This is achieved through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound may be used in studies related to enzyme inhibition and receptor binding.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogues from the evidence:

Compound Name (Identifier) Core Structure R1 Substituent R2 Substituent Notable Functional Groups
Target Compound Thieno[3,4-c]pyrazole 3-Chlorophenyl 3,4,5-Triethoxybenzamide Ethoxy, Chlorine, Benzamide
1-(3-Chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-benzoimidazole Benzoimidazole 3-Chlorophenyl 3,4,5-Trimethoxyphenyl Methoxy, Chlorine
N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide Thieno[3,4-c]pyrazole 3,5-Dimethylphenyl 3,4,5-Triethoxybenzamide Ethoxy, Methyl
N-[2-(3-Chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide Thieno[3,4-c]pyrazole (5-oxo) 3-Chlorophenyl 2-Fluorobenzamide Fluorine, Chlorine, Oxo group
Key Observations:
  • Substituent Bulk : The 3,4,5-triethoxybenzamide (target, ) is bulkier and more lipophilic than the trimethoxyphenyl group in , which may influence solubility and membrane permeability.
  • Ring Modifications: The 5-oxo group in introduces a polar ketone, altering hydrogen-bonding capacity compared to the unmodified thienopyrazole core in the target compound.

Physicochemical and Spectral Comparisons

Table: Experimental Data from Evidence
Compound (Identifier) Melting Point (°C) IR Peaks (cm⁻¹) LC-MS (m/z) 1H NMR Highlights (δ, ppm)
289–290 1586 (C=N), 1130 (C-N) 399, 401 (M+1) 3.67–3.87 (OCH3), 6.61 (aromatic H), 7.10–7.44 (chlorophenyl)
Target Compound Not reported Not available Not available Not available
Not reported Not available Not available Not available
Insights:
  • Methoxy vs. Ethoxy : The trimethoxyphenyl group in shows distinct OCH3 NMR signals (δ 3.67–3.87), whereas ethoxy groups in the target compound would likely exhibit upfield shifts due to increased electron-donating effects.
  • Mass Spectrometry : The LC-MS data for (m/z 399, 401) reflects isotopic patterns from chlorine, a feature shared with the target compound.

Biological Activity

N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide is a synthetic compound belonging to the thienopyrazole class, known for its diverse biological activities. This compound features a complex structure that includes a thieno[3,4-c]pyrazole core and a triethoxybenzamide moiety. The unique combination of these functional groups suggests potential applications in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,4-c]pyrazole Core : This is achieved through cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Triethoxybenzamide Moiety : This involves nucleophilic substitution reactions where the benzamide group is attached to the thieno[3,4-c]pyrazole core.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
  • Receptor Interaction : It can bind to specific cellular receptors, altering signal transduction mechanisms.
  • Gene Expression Modulation : The compound may affect gene expression related to cell growth and apoptosis.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antioxidant Activity : Studies indicate that thienopyrazole derivatives can act as antioxidants. For example, compounds similar to this compound have been shown to protect against oxidative stress in biological systems .
  • Anticancer Properties : Thienopyrazoles have been investigated for their potential anticancer effects. They may induce apoptosis in cancer cells by modulating signaling pathways .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes .

Case Studies

Several studies have highlighted the biological activities of thienopyrazole derivatives:

  • Erythrocyte Protection Against Toxicity : A study assessed the protective effects of thienopyrazole compounds against 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results showed that these compounds significantly reduced erythrocyte alterations compared to control groups .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole (7a)12 ± 1.03
    Thienopyrazole (7b)0.6 ± 0.16
  • Antioxidant Activity Assessment : Research involving new thieno[2,3-c]pyrazole compounds demonstrated their ability to act as antioxidants by reducing oxidative damage in erythrocytes exposed to toxic agents .

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